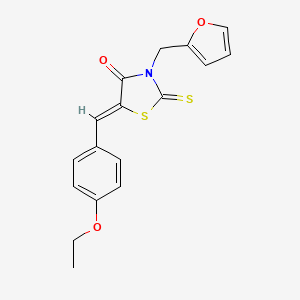![molecular formula C18H26N4O5S B4599534 4-(2,6-dimethyl-4-morpholinyl)-7-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzoxadiazole CAS No. 871510-13-3](/img/structure/B4599534.png)
4-(2,6-dimethyl-4-morpholinyl)-7-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzoxadiazole
説明
4-(2,6-dimethyl-4-morpholinyl)-7-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzoxadiazole is a useful research compound. Its molecular formula is C18H26N4O5S and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.16239112 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Activity
One significant application of derivatives closely related to the specified compound involves their synthesis and evaluation for antibacterial activity. For instance, a study on the synthesis and evaluation of new 5-substituted-1,3,4-oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfide compounds showcased moderate yields and exhibited antibacterial activity against various bacteria, including Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. Although none of the compounds matched the inhibitory activity of ciprofloxacin, they present a foundation for further exploration as therapeutic agents due to their antibacterial properties (Aziz ur-Rehman et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of novel compounds, including those with morpholinyl and sulfonyl groups, are crucial for developing potential antibacterial agents. A related study involved the creation of 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides, which were synthesized and investigated for their antibacterial activity. The study demonstrated that some compounds possessed good antibacterial activity, highlighting the importance of structural analysis in identifying effective antimicrobial agents (Aziz‐ur‐Rehman et al., 2015).
Alkylation Reactions and Molecular Interactions
Research on the alkylation reactions of benzoxadiazole derivatives, including those with sulfonyl morpholine groups, provides insights into their chemical behavior and potential as intermediates in the synthesis of pharmacologically active compounds. These studies explore the reactivity of such compounds under different conditions, offering a pathway to novel derivatives with enhanced biological activities (S. E. Rayes et al., 2010).
Antioxidant Activity
Another area of application for related compounds involves the evaluation of their antioxidant properties. For instance, novel Mannich bases of 1,3,4-oxadiazole derivatives possessing 1,4-benzodioxan have been synthesized and characterized, demonstrating significant radical scavenging ability comparable to commonly used antioxidants. This suggests potential applications in combating oxidative stress-related diseases (Liang Ma et al., 2013).
特性
IUPAC Name |
7-(2,6-dimethylmorpholin-4-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c1-11-7-21(8-12(2)25-11)15-5-6-16(18-17(15)19-27-20-18)28(23,24)22-9-13(3)26-14(4)10-22/h5-6,11-14H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIHHZRHNUFEGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C3=NON=C23)S(=O)(=O)N4CC(OC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120360 | |
| Record name | 4-(2,6-Dimethyl-4-morpholinyl)-7-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871510-13-3 | |
| Record name | 4-(2,6-Dimethyl-4-morpholinyl)-7-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzoxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871510-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,6-Dimethyl-4-morpholinyl)-7-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001120360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B4599458.png)
![3,5-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4599469.png)
![11-cyclohex-3-en-1-yl-3,3-dimethyl-10-(2-oxo-2-piperidin-1-ylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4599470.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B4599483.png)
![methyl 5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4599506.png)
![5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4599510.png)
![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B4599512.png)

![5-{[(2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4599515.png)

![N-(4-methoxyphenyl)-2-({4-methyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4599526.png)

![10-[2-(4-methoxyphenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B4599547.png)
